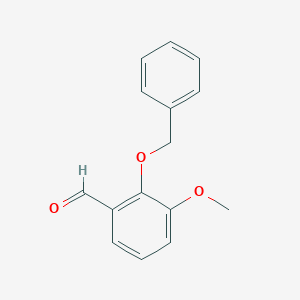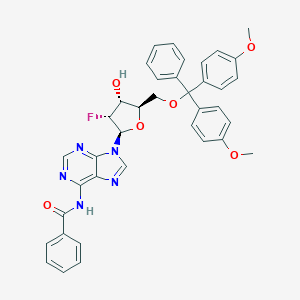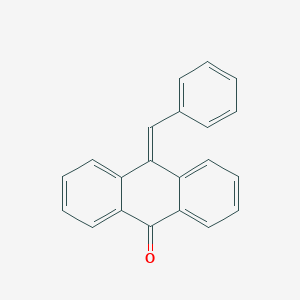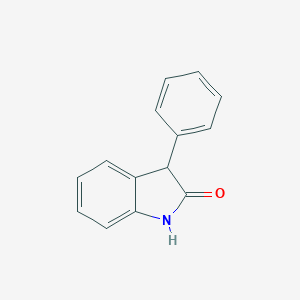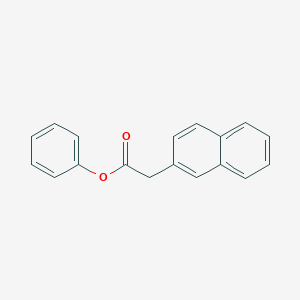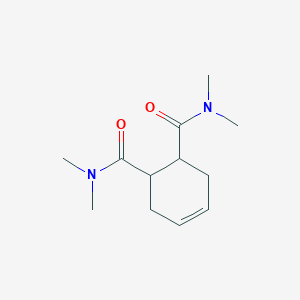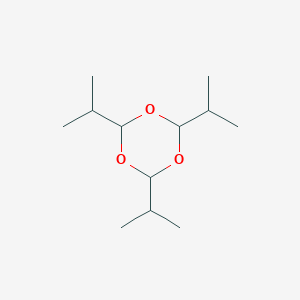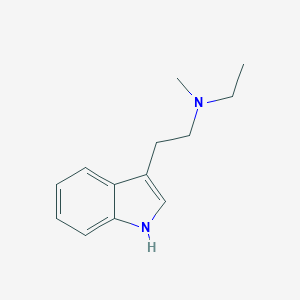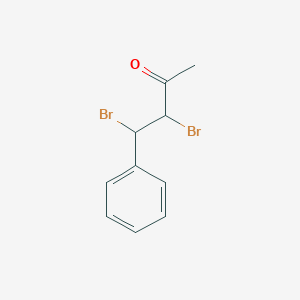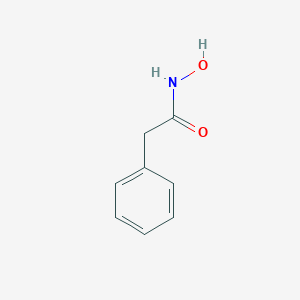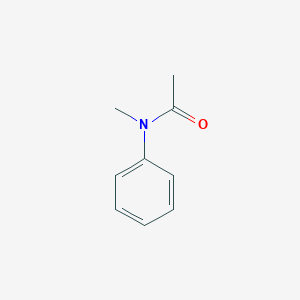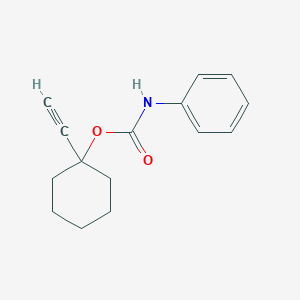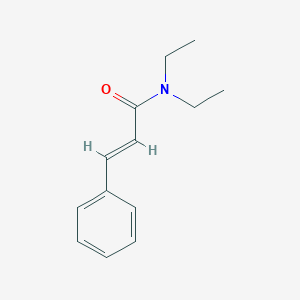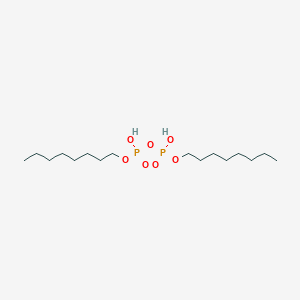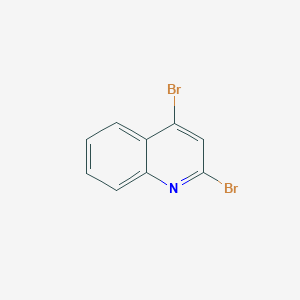
2,4-Dibromoquinoline
Übersicht
Beschreibung
2,4-Dibromoquinoline is a chemical compound with the molecular formula C9H5Br2N . It is a type of quinoline, which is a class of organic compounds that are widely used in the pharmaceutical and chemical industries .
Synthesis Analysis
The synthesis of 2,4-dibromoquinoline has been reported in several studies. For instance, one study describes the synthesis of 2,4-dibromoquinoline from meta-substituted and 3,4-disubstituted anilines . Another study reports the synthesis of 2,4-dibromoquinoline through the reaction of 1,2,3,4-tetrahydroquinoline (1,2,3,4-THQ) in CHCl3 with Br2 .Molecular Structure Analysis
The molecular structure of 2,4-Dibromoquinoline consists of a quinoline core with two bromine atoms attached at the 2 and 4 positions . The InChI key for 2,4-Dibromoquinoline is CYRONKIISXPXER-UHFFFAOYSA-N .Chemical Reactions Analysis
In terms of chemical reactions, 2,4-Dibromoquinoline has been reported to react with hydrogen chloride in acetonitrile to form monosubstitution product quickly and quantitatively . Another study reported the nitration of 2,4-dibromoquinoline at room temperature, leading to two nitrated position isomers .Physical And Chemical Properties Analysis
2,4-Dibromoquinoline has a molecular weight of 286.95 g/mol . It has a computed XLogP3-AA value of 3.9, indicating its lipophilicity . It has no hydrogen bond donor count and has a hydrogen bond acceptor count of 1 .Wissenschaftliche Forschungsanwendungen
Reactivity and Chemical Transformations
2,4-Dibromoquinoline has been studied for its reactivity, particularly towards potassium amide in liquid ammonia. This research reveals various reactions including bromine migration, dimerization, cine-substitutions, and ring transformations, with proposed mechanisms for the observed conversions (H. J. Hertog & D. Buurman, 2010). Additionally, lithium-halogen exchange of 2,4-dibromoquinolines shows regioselective behavior at C-4, leading to 4-substituted quinolines upon quenching with electrophiles. This has implications for palladium-catalyzed cross-coupling reactions, offering pathways to 4-substituted 2-bromoquinoline derivatives (J. Nolan, 2005).
Synthesis of Quinoline Derivatives
Efficient one-step synthesis of 2,3-dihydroquinazolin-4(1H)-ones from gem-dibromomethylarenes, using 2-aminobenzamide, has been described. This process, leveraging gem-dibromomethylarenes as aldehyde equivalents, yields products quickly and efficiently, highlighting the significance of dibromoquinolines in the synthesis of quinoline derivatives (K. H. Narasimhamurthy et al., 2014).
Antimicrobial and Anticancer Activity
Novel 2,4-dihydroxyquinoline dyes derived from 2,4-dibromoquinoline have shown potential in various biological activities, including DNA protection, antimicrobial, and anticancer activities. These dyes, particularly compounds 3h and 3j, demonstrated effective binding to DNA and cytotoxicity against cancer cell lines, indicating their potential as drugs or drug additives in antimicrobial and anticancer treatments (Nesrin Şener et al., 2018).
Biological and Sensing Applications
8-Aminoquinoline-based chemosensors, including compounds synthesized from 2,4-dibromoquinoline, have shown potential in detecting intracellular Zn2+ and Al3+ ions in human cancer cell lines. These chemosensors also provided insights into anticancer activity mechanisms, representing a significant advancement in the biological and sensing applications of quinoline-based compounds (Pravat Ghorai et al., 2020).
Eigenschaften
IUPAC Name |
2,4-dibromoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2N/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRONKIISXPXER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356453 | |
| Record name | 2,4-dibromoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromoquinoline | |
CAS RN |
20151-40-0 | |
| Record name | 2,4-dibromoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dibromoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



